

In-Depth Technical Guide: CBZ-aminooxy-PEG8-acid for Advanced Bioconjugation

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Compound of Interest

Compound Name: CBZ-aminooxy-PEG8-acid

Cat. No.: B8104472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CBZ-aminooxy-PEG8-acid**, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 2353410-09-8[1][2][3][4]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₅ NO ₁₃	[1][2][3]
Molecular Weight	591.65 g/mol	[1][2][3]
Purity	≥97%	[3][4]
Solubility	Soluble in DMSO, DCM, DMF	[3]
Storage	Sealed in dry, 2-8°C or -20°C	[1][3]

Safety and Handling

According to the Safety Data Sheet (SDS), **CBZ-aminooxy-PEG8-acid** is not classified as a hazardous substance.[2] However, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2] For detailed safety information, refer to the supplier's SDS.

Key Applications in Drug Development

CBZ-aminooxy-PEG8-acid is a versatile linker molecule designed for the precise and stable conjugation of biomolecules. Its heterobifunctional nature, featuring a Carboxybenzyl (CBZ)-protected aminoxy group and a terminal carboxylic acid, allows for a two-step, controlled conjugation strategy. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, imparts hydrophilicity to the resulting conjugate, which can improve solubility and pharmacokinetic properties.

The primary applications of this linker are in the construction of:

- Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.
- PROteolysis TArgeting Chimeras (PROTACs): Which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5]

Experimental Protocols and Methodologies

The use of **CBZ-aminooxy-PEG8-acid** in bioconjugation typically involves two key chemical reactions: amide bond formation and oxime ligation.

Step 1: Amide Bond Formation

The terminal carboxylic acid of the linker can be activated to react with a primary amine on a molecule of interest (e.g., a targeting ligand or a payload).

General Protocol for Amide Coupling:

- Activation of Carboxylic Acid: Dissolve **CBZ-aminooxy-PEG8-acid** in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

- **Coupling Reaction:** To the activated linker solution, add the amine-containing molecule (dissolved in a suitable solvent). The reaction is typically stirred at room temperature for 2-24 hours.
- **Monitoring and Purification:** Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once the reaction is complete, the product is purified using standard chromatographic methods such as flash chromatography or preparative HPLC.

Step 2: Deprotection and Oxime Ligation

The CBZ group on the aminooxy moiety is a protecting group that can be removed under specific conditions to reveal the reactive aminooxy group.

General Protocol for CBZ Deprotection:

- Dissolve the CBZ-protected intermediate in a suitable solvent (e.g., methanol or ethanol).
- Add a catalyst, typically Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (hydrogenolysis), either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.
- Monitor the reaction until completion (e.g., by LC-MS).
- Filter off the catalyst and concentrate the filtrate to obtain the deprotected aminooxy-functionalized molecule.

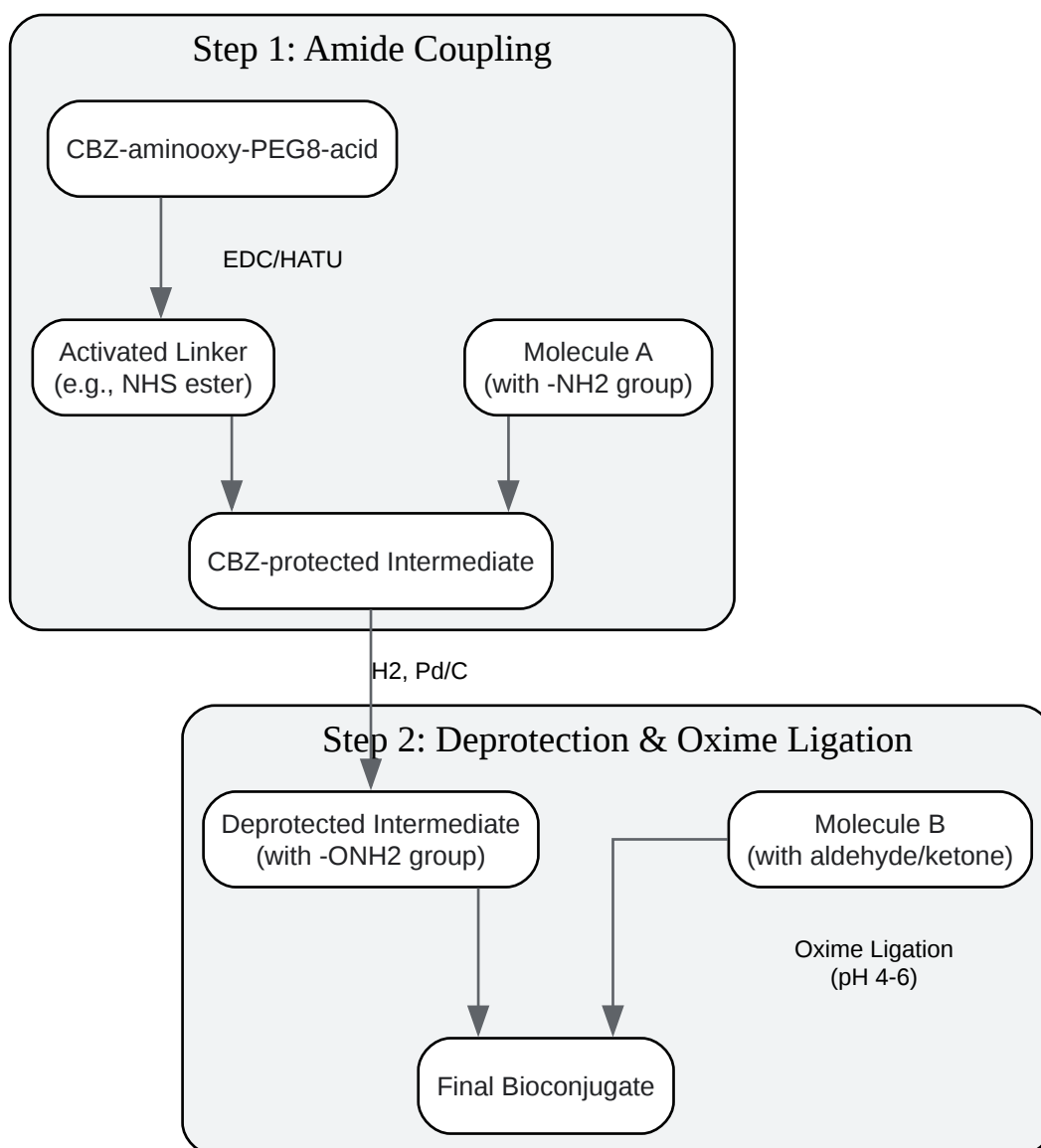
General Protocol for Oxime Ligation:

The newly exposed aminooxy group can then react with an aldehyde or ketone on the second molecule of interest (e.g., a payload or a targeting ligand) to form a stable oxime bond.

- Dissolve the aminoxy-functionalized molecule and the aldehyde/ketone-containing molecule in a suitable buffer, typically with a pH between 4 and 6.
- The reaction is often catalyzed by aniline or its derivatives.
- Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
- Monitor the formation of the oxime conjugate by LC-MS.
- Purify the final conjugate using methods such as size-exclusion chromatography or reverse-phase HPLC.

Logical Workflow for Bioconjugate Synthesis

The following diagram illustrates the general workflow for synthesizing a bioconjugate using **CBZ-aminoxy-PEG8-acid**.



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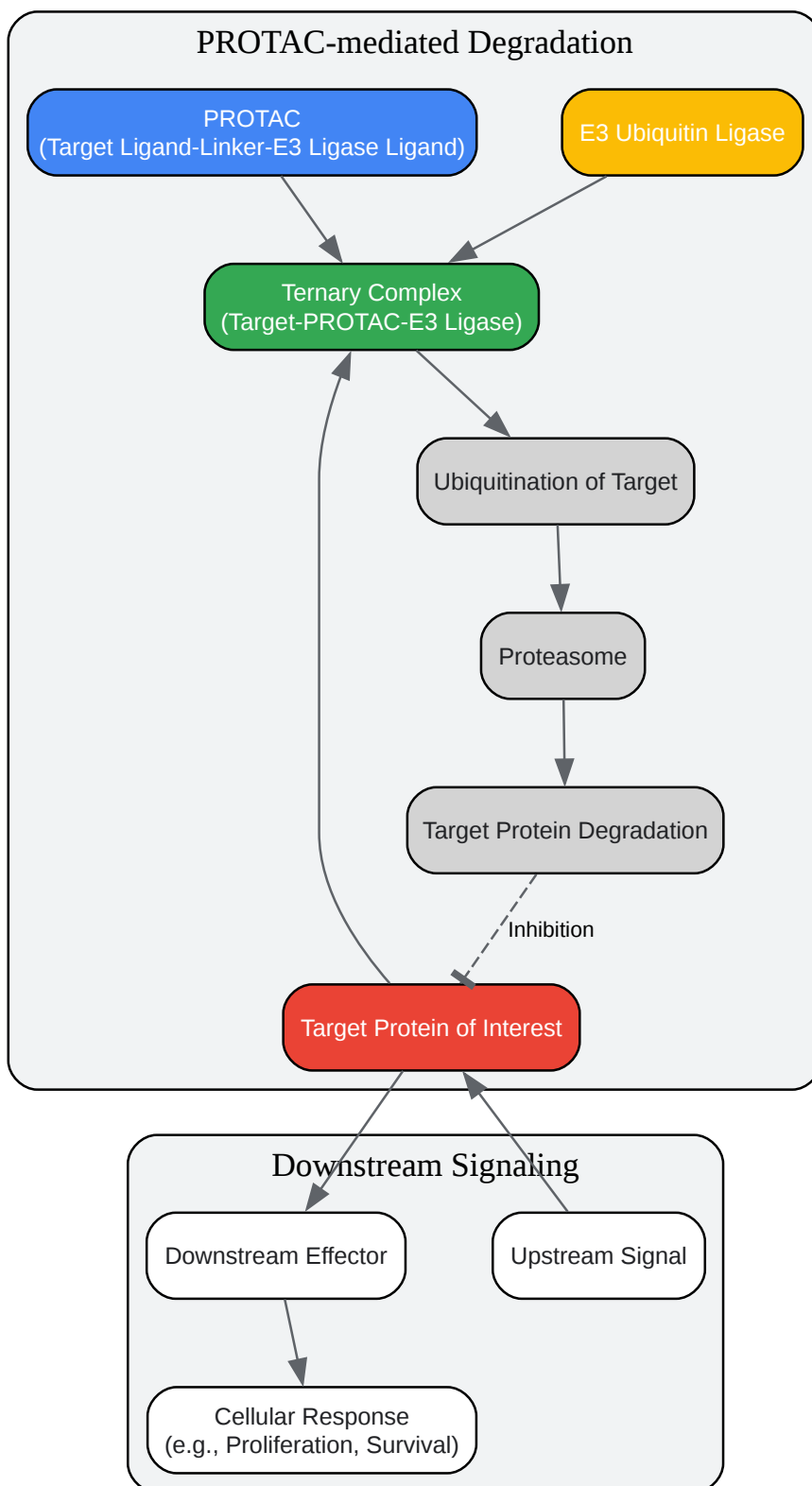
General workflow for bioconjugate synthesis.

Signaling Pathway Considerations

The signaling pathway affected by a bioconjugate synthesized with **CBZ-aminoxy-PEG8-acid** is entirely dependent on the nature of the conjugated molecules (the targeting moiety and the payload). The linker itself is designed to be biologically inert.

For instance, if this linker is used to create a PROTAC that targets a specific kinase for degradation, the downstream signaling pathway of that kinase will be inhibited. The following

diagram illustrates a hypothetical PROTAC mechanism of action.



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Mechanism of action for a hypothetical PROTAC.

Suppliers

CBZ-aminooxy-PEG8-acid is available from various chemical suppliers, including:

- [ChemScene\[1\]](#)
- [AxisPharm\[2\]](#)
- [BroadPharm\[3\]](#)
- [MedchemExpress\[5\]](#)
- [Amaybio\[4\]](#)
- [Biopharma PEG\[6\]](#)
- [RuiaoBio\[7\]](#)
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